ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE
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Overview
Description
ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE is a complex organic compound with a molecular formula of C12H13NO6S. This compound is characterized by the presence of an ethoxy group, a nitro group, and a sulfanyl group attached to a benzoate structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE typically involves the reaction of 4-nitrobenzoic acid with ethyl 2-bromo-2-oxoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the ethoxy group is introduced to the benzoate structure. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. These interactions can affect various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]BENZOATE: Lacks the nitro group, making it less reactive in redox reactions.
METHYL 4-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE: Similar structure but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
ETHYL 4-[(2-METHOXY-2-OXOETHYL)SULFANYL]-3-NITROBENZOATE: Contains a methoxy group instead of an ethoxy group, altering its chemical properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and interactions with biological molecules .
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)sulfanyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-3-19-12(15)8-21-11-6-5-9(13(16)20-4-2)7-10(11)14(17)18/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTOSVMZTSJOTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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